Lipophilicity Advantage vs. 5-Methoxy Isomer
The target compound's specific substitution pattern results in a higher computed partition coefficient (LogP) compared to the isomeric compound 3-(3-aminophenyl)-5-methoxybenzoic acid. This indicates a greater preference for a lipophilic environment, which is a critical parameter for passive membrane permeability .
ΔLogP ≈ +0.82 (target more lipophilic)
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.22380 |
| Comparator Or Baseline | 3-(3-Aminophenyl)-5-methoxybenzoic acid: XlogP = 2.4 |
| Quantified Difference | ΔLogP of +0.82 (target is more lipophilic) |
| Conditions | Computed physicochemical properties sourced from Chemsrc and Chem960 databases. |
Why This Matters
A higher LogP value directly correlates with improved potential for passive transport across lipid bilayers, making this compound a more suitable starting point for designing probes or leads requiring intracellular target engagement.
